(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid
CAS No.: 1242934-32-2
Cat. No.: VC7439491
Molecular Formula: C21H18F3NO4
Molecular Weight: 405.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242934-32-2 |
|---|---|
| Molecular Formula | C21H18F3NO4 |
| Molecular Weight | 405.373 |
| IUPAC Name | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)/t12-,18-/m0/s1 |
| Standard InChI Key | DCXXCVCUJUTXSF-SGTLLEGYSA-N |
| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a trifluoromethyl group at the 4-position and an Fmoc-protected carboxyl group at the 2-position. The stereochemistry at both chiral centers (2S and 4S) is critical for its biological activity and synthetic compatibility. The Fmoc group serves as a temporary protecting moiety, enabling selective deprotection during stepwise peptide elongation .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈F₃NO₄ | |
| Molecular Weight | 405.37 g/mol | |
| Optical Rotation ([α]D) | -39° (MeOH), -51° (DMF) | |
| CAS Number | 1242934-32-2 |
The compound’s solubility varies with solvent polarity, showing moderate solubility in dimethylformamide (DMF) and methanol (MeOH) . Its optical rotation values are solvent-dependent, reflecting conformational flexibility influenced by the trifluoromethyl group’s electron-withdrawing effects .
Synthesis and Characterization
Synthetic Routes
Applications in Peptide Synthesis
Side Reaction Mitigation
DKP formation, a prevalent side reaction during Fmoc removal, is suppressed by DBU/piperazine/NMP mixtures. These conditions stabilize the nascent amine intermediate, minimizing intramolecular cyclization. For example, DKP-[Cys(CH₂)₃COOtBu-Pro] levels dropped from 13.8% (piperidine/DMF) to 3.6% using the optimized protocol . Such advancements enhance yields in complex peptide syntheses, including scale-up processes (24 mmol) .
Role in Drug Development
Pharmacological Enhancements
The trifluoromethyl group improves drug candidate profiles by increasing lipophilicity (logP), metabolic stability, and bioavailability. Fluorine’s electronegativity also strengthens hydrogen bonding and van der Waals interactions, enhancing target binding . For instance, fluorinated analogs of proline, such as this compound, exhibit improved resistance to proteolytic degradation compared to non-fluorinated counterparts.
Case Studies
In antiviral research, fluorinated pyrrolidines have shown enhanced inhibition of viral proteases due to steric and electronic effects. Molecular dynamics simulations reveal that the trifluoromethyl group induces conformational rigidity, optimizing binding pocket occupancy.
Bioconjugation and Diagnostic Applications
Surface Functionalization
The Fmoc group facilitates covalent attachment of biomolecules to substrates (e.g., nanoparticles, microarrays). This is pivotal in developing targeted drug delivery systems, where precise orientation of ligands (e.g., antibodies) ensures receptor-specific binding .
Fluorescent Probes
Derivatization with fluorophores enables real-time tracking of biomolecular interactions. For example, Fmoc-deprotected analogs conjugated to fluorescein have been used to monitor enzyme activity in live cells.
Challenges and Limitations
Synthetic Hurdles
Despite advances, residual DKP formation (≤3.3%) persists even with optimized deblocking . Additionally, the insolubility of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine byproducts in DMF complicates filtration, necessitating solvent switches to NMP .
Cost and Scalability
High-resolution purification (e.g., preparative HPLC) and enantioselective synthesis escalate production costs. Scalability remains limited by the availability of chiral catalysts for large-batch asymmetric hydrogenation.
Future Directions
Novel Deprotection Strategies
Exploring aqueous-compatible Fmoc-removal agents could enable greener synthesis. Ionic liquids or micellar catalysts may further suppress DKP formation while improving solubility .
Hybrid Fluorinated Scaffolds
Incorporating this compound into macrocyclic or peptidomimetic frameworks could yield therapeutics with enhanced membrane permeability and target selectivity.
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